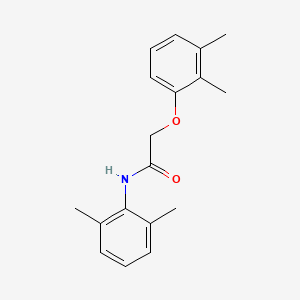

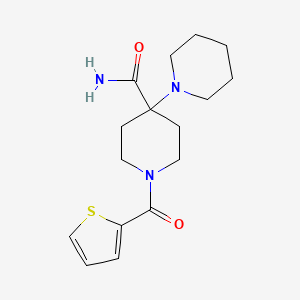

![molecular formula C27H20N2O6 B5546395 3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate" appears to be a complex organic compound involving multiple functional groups and structural features. It can be related to compounds studied in various chemical synthesis and reactions.

Synthesis Analysis

Photoinitiator Synthesis : A study by Kumbaraci et al. (2012) described the synthesis of a 1,3-benzodioxole derivative, showcasing the potential for creating complex organic structures, possibly relevant to the synthesis of the specified compound (Kumbaraci et al., 2012).

Synthesis of Pyrazoles : Silva et al. (2004) detailed the synthesis of 3-(2-hydroxyphenyl)-5-styrylpyrazoles, showing techniques applicable in synthesizing complex molecules with phenyl and naphthalene groups (Silva et al., 2004).

Molecular Structure Analysis

- Naphthalene Derivatives : The work of Jin et al. (2006) on naphthalene derivatives offers insights into molecular structures similar to the compound , illustrating the potential structural configurations (Jin et al., 2006).

Chemical Reactions and Properties

Benzoxazole Derivatives : Phatangare et al. (2013) synthesized benzoxazole derivatives, providing an understanding of the chemical reactions and properties of similar compounds (Phatangare et al., 2013).

Reactions of Naphthoquinone Derivatives : Hatzigrigoriou et al. (1989) explored the reactions of 1,4-naphthoquinone derivatives, which may offer relevant insights into the chemical behavior of the compound (Hatzigrigoriou et al., 1989).

Physical Properties Analysis

The studies reviewed did not specifically address the physical properties of "3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate." However, the principles and methods used in the discussed studies could be applied to investigate its physical properties.

Chemical Properties Analysis

Photophysical Properties : The study by Phatangare et al. (2013) on fluorescent benzoxazole derivatives might provide insights into the photophysical properties of similar complex compounds (Phatangare et al., 2013).

Bioactivity of Benzohydrazide Derivatives : Research by Jin et al. (2006) on benzohydrazide derivatives could offer information on the bioactivity and chemical properties relevant to the compound of interest (Jin et al., 2006).

Aplicaciones Científicas De Investigación

Photochemistry and Polymerization

One study discusses a derivative of 1,3-benzodioxole utilized as a photoinitiator for free radical polymerization. This compound, upon irradiation, releases active species capable of initiating polymerization, showcasing its potential in developing photosensitive materials for coatings and adhesives (Kumbaraci et al., 2012).

Organic Synthesis and Catalysis

Research into the carbonylation of benzyl alcohols and their analogs, catalyzed by palladium complexes in the presence of hydrogen iodide, presents an efficient method for synthesizing phenylacetic acid and its derivatives. This reaction's mechanism provides insights into functional group transformations and complex synthesis, relevant for pharmaceuticals and fine chemicals production (Yong‐Shou Lin & A. Yamamoto, 1998).

Luminescence and Fluorescence

A study on the synthesis and luminescence properties of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, derived from naphthylamines and aromatic aldehydes, highlights the potential of these compounds in developing new luminescent materials. These materials could find applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Kozlov et al., 2010).

Environmental Applications

The degradation of azo dyes, such as Disperse Yellow 3, by peroxidase-catalyzed oxidation, reveals the potential of enzyme-catalyzed reactions in treating industrial wastewater. This approach provides a sustainable alternative to conventional methods, contributing to environmental protection and the reduction of hazardous waste (Spadaro & Renganathan, 1994).

Anticonvulsant Activity

The synthesis and evaluation of N-Acylarylhydrazones for their anti-inflammatory properties demonstrate the broader applicability of naphthalene derivatives in medicinal chemistry. These compounds, through their biological activity, could lead to the development of new therapeutic agents (Devi et al., 2020).

Propiedades

IUPAC Name |

[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O6/c30-26(16-32-23-10-4-7-19-6-1-2-9-22(19)23)29-28-15-18-5-3-8-21(13-18)35-27(31)20-11-12-24-25(14-20)34-17-33-24/h1-15H,16-17H2,(H,29,30)/b28-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFLJDWJMURSIH-RWPZCVJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)COC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)COC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

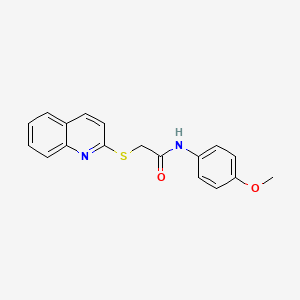

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

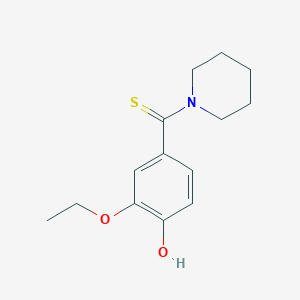

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

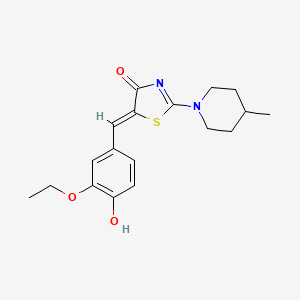

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

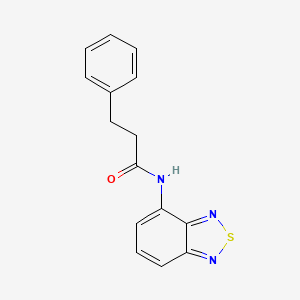

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)